4-Methylcyclohexanecarboxylic acid

Description

Contextualization within Cycloalkane Carboxylic Acids Research

Cycloalkane carboxylic acids are a class of organic compounds that are integral to various areas of chemistry, including medicinal and materials science. nih.gov Research in this area often focuses on the synthesis of functionalized carbocycles, which are crucial scaffolds in many pharmaceutical and biologically active molecules. nih.govnih.gov The presence of the carboxylic acid group provides a handle for a variety of chemical transformations, making these compounds versatile building blocks in organic synthesis. solubilityofthings.comacs.org Recent advancements have highlighted the importance of developing new methods for the direct and selective functionalization of cycloalkane rings, a challenging but highly desirable goal in synthetic chemistry. nih.govnih.gov

Academic Research Significance and Scope of 4-Methylcyclohexanecarboxylic Acid

The academic significance of this compound lies in its utility as a model substrate and a synthetic intermediate. Its derivatives are of interest in fields such as liquid crystal technology and pharmaceuticals. solubilityofthings.comontosight.ai The stereochemistry of this compound, arising from the substituted cyclohexane (B81311) ring, presents interesting aspects for study and application. solubilityofthings.com

Research on this compound encompasses a variety of areas:

Synthesis and Derivatization: It serves as a starting material for the synthesis of more complex molecules. solubilityofthings.comchemicalbook.com For instance, it can be used to produce substituted cyclohexyl carbonyl chlorides. chemicalbook.com

Stereoisomer Studies: The molecule exists as cis and trans isomers, which can have different physical properties and biological activities. nih.govsigmaaldrich.com The separation and characterization of these stereoisomers are important areas of research. researchgate.net

Catalysis Research: It has been used to investigate catalytic processes, such as the hydrogenation of other chemical compounds. chemicalbook.com

Materials Science: Derivatives of this compound, such as its methyl ester, are explored for their potential applications in materials science. ontosight.ai

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its common isomers and derivatives.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

|---|---|---|---|---|---|---|

| This compound (mixture of isomers) | 4331-54-8 | C8H14O2 | 142.20 | 134-136 (at 15 mmHg) | N/A | 1.005 |

| trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 | C8H14O2 | 142.20 | N/A | 109-111 | N/A |

| Methyl 4-methylcyclohexanecarboxylate (mixture of isomers) | 51181-40-9 | C9H16O2 | 156.22 | N/A | N/A | N/A |

Table 2: Spectroscopic Data for Carboxylic Acids

| Spectroscopic Technique | Characteristic Absorptions for Carboxylic Acids |

|---|---|

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1710-1760 cm⁻¹) |

| ¹³C NMR Spectroscopy | Carboxyl carbon signal around 170 δ |

| ¹H NMR Spectroscopy | Carboxyl proton signal around 12 δ |

Detailed Research Findings

Recent studies have focused on the transannular C-H functionalization of cycloalkane carboxylic acids, a method that allows for the direct modification of the cycloalkane ring. nih.govnih.govresearchgate.net This approach is a significant step towards the efficient synthesis of complex carbocycles. nih.gov While these studies provide a general framework, the specific reactivity of this compound within these transformations is an area for further investigation.

The synthesis of derivatives of this compound is also an active area of research. For example, the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid has been reported through the partial hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. prepchem.com Such derivatives are valuable intermediates in the synthesis of various organic compounds. ontosight.ai

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The infrared spectrum of a carboxylic acid typically shows a very broad O-H stretching absorption from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹. libretexts.orgorgchemboulder.com In ¹³C NMR spectroscopy, the carboxyl carbon atom typically appears around 170 ppm, while in ¹H NMR spectroscopy, the acidic proton of the carboxyl group is highly deshielded and appears at a chemical shift of around 12 ppm. libretexts.org

Cis-Trans Isomerism and Configurational Proofs

Due to the substitution at positions 1 and 4 of the cyclohexane ring, this compound exists as two geometric isomers: cis and trans. In the cis isomer, the methyl and carboxylic acid groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides.

Chemical Proofs of Cis and Trans Configurations

Chemical methods provide foundational proof for the existence and identity of cis and trans isomers. The synthesis of these isomers often yields a mixture, which can then be manipulated to favor one isomer over the other, confirming their relationship.

The catalytic reduction of p-toluic acid is a common method for synthesizing this compound, typically resulting in a mixture of both cis and trans isomers googleapis.comgoogle.com. The less stable cis isomer can be converted to the more thermodynamically stable trans isomer through a process called epimerization. This conversion can be achieved by heating the cis isomer or a mixture of isomers under reflux with reagents like dry hydrogen chloride or by heating with a strong base such as potassium hydroxide (B78521) at high temperatures googleapis.comwmich.edu. The ability to drive the equilibrium towards the more stable trans form demonstrates a clear chemical distinction and relationship between the two isomers.

Spectroscopic Assignment of Isomeric Forms

Modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in unambiguously assigning the cis and trans configurations. The different spatial environments of the atoms in each isomer lead to distinct spectral characteristics.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring, especially the proton at C1 (attached to the carboxylic acid group), differ between the isomers. The orientation of the substituents (axial or equatorial) in the dominant chair conformation of each isomer affects the magnetic environment of nearby protons.

Similarly, ¹³C NMR spectroscopy can distinguish between the isomers. The carbon atoms of the cyclohexane ring, as well as the methyl and carboxyl carbons, will exhibit slightly different chemical shifts depending on the steric environment and conformational strains present in the cis versus the trans isomer.

Table 1: Key Distinctions for Spectroscopic Assignment

| Feature | cis Isomer | trans Isomer |

|---|---|---|

| Substituent Orientation | One group axial, one equatorial (in equilibrium) | Both groups equatorial (in most stable conformation) |

| ¹H NMR | Complex splitting patterns due to conformational averaging. | More defined splitting, reflecting the diequatorial conformation. |

| ¹³C NMR | Unique chemical shifts reflecting the axial/equatorial environment. | Distinct chemical shifts characteristic of the diequatorial arrangement. |

Conformational Analysis of this compound

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain wikipedia.org. The stability and properties of the cis and trans isomers of this compound are directly related to the conformational preferences of their substituent groups.

Influence of Cyclohexane Ring Conformations on Molecular Properties

In any substituted cyclohexane, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) askfilo.com. The equatorial position is generally more stable for larger substituent groups as it minimizes steric hindrance libretexts.org.

trans-4-Methylcyclohexanecarboxylic acid : The most stable conformation for the trans isomer is the diequatorial chair form, where both the methyl and carboxylic acid groups occupy equatorial positions. This arrangement minimizes steric strain, making the trans isomer the more thermodynamically stable of the two spcmc.ac.inutexas.edu. The alternative diaxial conformation is significantly higher in energy and thus negligibly populated at equilibrium.

cis-4-Methylcyclohexanecarboxylic acid : For the cis isomer, one substituent must be axial while the other is equatorial spcmc.ac.inutexas.edu. This results in two possible chair conformations that can interconvert through a "ring flip." One conformer has an axial methyl group and an equatorial carboxylic acid group, while the other has an equatorial methyl group and an axial carboxylic acid group. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to minimize steric strain libretexts.org.

Table 2: Conformational Equilibrium in this compound Isomers

| Isomer | Conformation 1 | Conformation 2 (after ring flip) | Predominant Conformer |

|---|---|---|---|

| trans | Diequatorial | Diaxial | Diequatorial (significantly more stable) |

| cis | Axial (CH₃) / Equatorial (COOH) | Equatorial (CH₃) / Axial (COOH) | The conformer with the larger group in the equatorial position is favored. |

Steric Effects on Reactivity and Interactions

Steric effects, arising from the spatial arrangement of atoms, significantly influence the reactivity of molecules fiveable.mewikipedia.org. In the isomers of this compound, the conformational placement of the carboxylic acid group has a direct impact on its chemical reactivity.

An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction libretexts.orgsaskoer.ca. This strain can affect the stability of the molecule and the transition states of its reactions.

For the cis isomer, the conformation with an axial carboxylic acid group is less stable and the carboxyl group itself is sterically hindered. This increased steric crowding can slow down reactions involving nucleophilic attack at the carbonyl carbon, such as esterification spcmc.ac.in. Conversely, the trans isomer, which preferentially exists in a diequatorial conformation, has a more accessible, unhindered equatorial carboxylic acid group. This leads to faster reaction rates for processes like esterification compared to the cis isomer spcmc.ac.in. The difference in reactivity serves as a functional consequence of the underlying conformational and stereochemical differences.

Epimerization and Isomerization Studies

Epimerization is the process of changing the configuration at one stereocenter, in this case, converting the cis isomer of this compound to the more stable trans isomer. This process is of significant industrial interest as it allows for the transformation of an initial mixture of isomers into a product highly enriched in the desired trans form googleapis.com.

Extensive studies have shown that heating a mixture of isomers, often obtained from the catalytic reduction of p-toluic acid, with a strong base like potassium hydroxide (KOH) can efficiently drive the conversion to the trans isomer googleapis.comgoogle.comgoogleapis.com. The reaction is typically carried out at temperatures between 130 °C and 220 °C googleapis.comgoogle.com. Under these conditions, a thermodynamic equilibrium is established which heavily favors the more stable trans product.

Research has demonstrated that starting with a mixture rich in the cis isomer, this process can yield the trans form with purities often exceeding 98% google.comgoogle.com.

Table 3: Example of Epimerization of this compound

| Starting Material | Reagent | Temperature | Time | Final Product Purity | Reference |

|---|

This efficient isomerization highlights the thermodynamic stability of the trans isomer, a direct result of its preferred diequatorial conformation which minimizes steric strain.

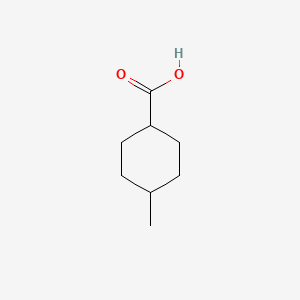

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDXSEZXAPHVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195822, DTXSID20274140, DTXSID20274145 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-54-8, 934-67-8, 13064-83-0 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13064-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70F0I2AMTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DSK28350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylcyclohexanecarboxylic Acid

Routes for the Synthesis of 4-Methylcyclohexanecarboxylic Acid

The synthesis of this compound can be achieved through various chemical routes, primarily involving the saturation of an aromatic ring or the modification of other cyclic precursors. The choice of synthetic pathway often depends on the availability of starting materials, desired isomeric purity (cis/trans), and scalability.

Catalytic Hydrogenation of Aromatic Precursors

A primary and industrially significant method for synthesizing this compound is the catalytic hydrogenation of its aromatic analogue, p-toluic acid. This reaction involves the reduction of the aromatic benzene (B151609) ring to a cyclohexane (B81311) ring while preserving the carboxylic acid and methyl functional groups.

The hydrogenation of benzoic acid and its derivatives is a challenging transformation due to the high resonance energy of the electron-deficient aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov Consequently, these reactions often necessitate specific catalysts and reaction conditions to achieve high conversion and selectivity. nih.gov Noble metal catalysts, such as platinum and palladium, are commonly employed. For instance, Pt/TiO2 has been shown to be highly effective for the hydrogenation of benzoic acid derivatives. nih.gov Another approach involves the hydrogenation of 4-carboxybenzaldehyde, which first yields p-toluic acid, followed by the subsequent hydrogenation of the aromatic ring. chemicalbook.comgoogle.com A palladium/silica core-shell catalyst has been utilized for the hydrogenation of p-carboxybenzaldehyde, which can be a precursor step to obtaining the fully saturated ring system. google.com

The process generally involves reacting p-toluic acid with hydrogen gas under pressure in the presence of a heterogeneous catalyst. The choice of catalyst support, reaction temperature, and pressure are critical parameters that influence the reaction rate and the isomeric ratio of the final product.

Table 1: Catalysts and Conditions for Hydrogenation of Benzoic Acid Derivatives

| Catalyst | Substrate | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Pt/TiO₂ | Benzoic Acid | 80°C | 50 bar H₂ | Achieved a record turn over frequency (TOF) of 4490 h⁻¹. | nih.gov |

| Palladium/Silica Core-Shell | p-Carboxybenzaldehyde | 200°C | N/A | Yield of p-toluic acid reached 99.1%. | google.com |

Alternative Synthetic Pathways

Beyond the catalytic hydrogenation of aromatic precursors, alternative methods have been developed for the synthesis of this compound and its isomers.

One such method is the carboxylation of methylcyclohexanols using formic acid in the presence of sulfuric acid. orgsyn.org This reaction, known as the Koch-Haaf reaction, can utilize mixtures of 2-, 3-, or 4-methylcyclohexanol (B52717) to produce 1-methylcyclohexanecarboxylic acid, demonstrating a rearrangement of the carbon skeleton. orgsyn.org

Another pathway involves the partial hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. In a reported synthesis, treating the diester with potassium hydroxide (B78521) in methanol, followed by an acidic workup, selectively hydrolyzes one of the ester groups to yield 4-methoxycarbonylcyclohexanecarboxylic acid, a mono-ester derivative of the dicarboxylic acid. prepchem.com

Derivatization Strategies of this compound

The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives with diverse applications.

Synthesis of Ester Derivatives (e.g., Carboxymethyl Esters, Aminoethyl Esters)

Esterification is a fundamental derivatization of this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common method. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com

For example, methyl 4-methylcyclohexanecarboxylate is synthesized from the corresponding carboxylic acid. nih.gov A specific procedure for a related compound involves the synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid by refluxing dimethyl 1,4-cyclohexanedicarboxylate with potassium hydroxide in methanol. prepchem.com This mono-ester can then be further modified. Another documented derivative is trans-4-(methylsulfonyloxy)methylcyclohexanecarboxylic acid methyl ester, synthesized from trans-4-(hydroxymethyl)cyclohexanecarboxylic acid methyl ester. google.com General methods for ester synthesis from carboxylic acids can be employed, sometimes using activating agents to facilitate the reaction under mild conditions. thieme-connect.de

Table 2: Examples of Esterification Reactions

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| Dimethyl 1,4-cyclohexanedicarboxylate | KOH, Methanol | 4-Methoxycarbonylcyclohexanecarboxylic acid | prepchem.com |

| Carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester, Water | masterorganicchemistry.com |

Formation of Amides and Other Nitrogen-Containing Derivatives

The carboxylic acid group can be readily converted into an amide functional group by reaction with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to enhance its reactivity. iajpr.com Common methods involve converting the carboxylic acid into a more reactive species like an acid chloride or using coupling agents. thieme-connect.de Reagents such as phosphonitrilic chloride trimer (PNT) have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids under mild conditions. iajpr.com Boronic acids and other catalysts have also been employed to facilitate direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org

A significant nitrogen-containing derivative is 4-(aminomethyl)cyclohexanecarboxylic acid, which can be produced through a multi-step synthesis starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate. google.com The synthesis involves converting the hydroxy groups into a primary amine precursor, followed by decomposition to yield the final amino acid. google.com

Complexation with Transition Metal Ions

The carboxylate group of this compound and its derivatives can act as a ligand, coordinating with various transition metal ions to form metal complexes. These complexes exhibit unique structural and electronic properties.

For instance, a series of transition metal complexes of a sulfonamide derivative, 4-((4-methylphenylsulfonamido)methyl)cyclohexanecarboxylic acid, have been synthesized. This ligand has been complexed with Cu(II), Zn(II), Ni(II), Mn(II), and Co(II) ions through a precipitation method. researchgate.net Similarly, a new azo ligand, 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid, was synthesized and used to form complexes with Ni(II), Pd(II), and Pt(IV). researchgate.net The characterization of these complexes involves techniques such as FT-IR spectroscopy, mass spectrometry, and NMR spectroscopy to elucidate their molecular structures. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-Toluic acid |

| 4-Carboxybenzaldehyde |

| Benzoic acid |

| Platinum(II) oxide |

| Palladium on carbon |

| Ruthenium |

| 1-Methylcyclohexanecarboxylic acid |

| 2-Methylcyclohexanol |

| 3-Methylcyclohexanol |

| 4-Methylcyclohexanol |

| Formic acid |

| Sulfuric acid |

| Dimethyl 1,4-cyclohexanedicarboxylate |

| Potassium hydroxide |

| 4-Methoxycarbonylcyclohexanecarboxylic acid |

| Methyl 4-methylcyclohexanecarboxylate |

| Tosic acid |

| trans-4-(Methylsulfonyloxy)methylcyclohexanecarboxylic acid methyl ester |

| trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid methyl ester |

| Methanesulfonic acid chloride |

| Triethylamine |

| Acetonitrile (B52724) |

| Amide |

| Phosphonitrilic chloride trimer |

| Boronic acid |

| 4-(Aminomethyl)cyclohexanecarboxylic acid |

| 4-(Hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate |

| 4-((4-Methylphenylsulfonamido)methyl)cyclohexanecarboxylic acid |

| Copper(II) |

| Zinc(II) |

| Nickel(II) |

| Manganese(II) |

| Cobalt(II) |

| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid |

| Palladium(II) |

Production of Substituted Cyclohexyl Carbonyl Chlorides

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, providing a gateway to a variety of other functional groups. This compound and its derivatives can be readily converted into their corresponding carbonyl chlorides, which are highly reactive intermediates. This transformation is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. The most commonly employed reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). brainkart.comchemguide.co.ukchemguide.co.uk

The general reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. chemguide.co.uk These acyl chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Reaction with Thionyl Chloride

Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its efficiency and the convenient nature of its byproducts. chemguide.co.ukmasterorganicchemistry.com When this compound is treated with thionyl chloride, it is converted into 4-methylcyclohexanecarbonyl chloride. The other products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.ukmasterorganicchemistry.com

The reaction mechanism proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.orglibretexts.org The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com To facilitate the reaction, a catalytic amount of an organic base like pyridine (B92270) or N,N-dimethylformamide (DMF) can be added. masterorganicchemistry.comyoutube.com

General Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Where R represents the 4-methylcyclohexyl group or a substituted variant.

Reaction with Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides. The reaction conditions are typically mild, often carried out at room temperature in an inert solvent such as dichloromethane. commonorganicchemistry.comchemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always required for this transformation. chemicalbook.com The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which again simplifies product isolation. youtube.com

The use of oxalyl chloride is sometimes preferred over thionyl chloride, particularly when the substrate contains functional groups sensitive to the higher temperatures often required for thionyl chloride reactions. youtube.com

Reaction with Phosphorus Halides

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective for the preparation of acyl chlorides from carboxylic acids. brainkart.comchemguide.co.uk

Phosphorus Pentachloride (PCl₅): The reaction with PCl₅ is typically vigorous and occurs at room temperature or with gentle warming. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The liquid phosphoryl chloride must be separated from the desired acyl chloride by fractional distillation.

Phosphorus Trichloride (PCl₃): When PCl₃ is used, three equivalents of the carboxylic acid react with one equivalent of the reagent. The byproduct is phosphorous acid (H₃PO₃). chemguide.co.uk Separation of the acyl chloride is also achieved through distillation.

A specific example of a substituted cyclohexyl carbonyl chloride is 2-acetoxy-4-methyl-cyclohexanecarboxylic acid chloride, which indicates that other functional groups, such as esters, can be present on the cyclohexane ring during the conversion of the carboxylic acid to the acid chloride. nih.gov

The table below summarizes the common reagents and general conditions for the synthesis of substituted cyclohexyl carbonyl chlorides from their corresponding carboxylic acids.

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene), often heated at reflux. commonorganicchemistry.com Catalytic DMF or pyridine can be used. masterorganicchemistry.comyoutube.com | SO₂, HCl (gaseous) | Widely used due to gaseous byproducts, which simplifies workup. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane) at room temperature with catalytic DMF. commonorganicchemistry.comchemicalbook.com | CO, CO₂, HCl (gaseous) | Reaction proceeds under mild conditions. youtube.com |

| Phosphorus Pentachloride (PCl₅) | Reaction is often carried out neat or in an inert solvent at room temperature. chemguide.co.uk | POCl₃, HCl | Liquid byproduct (POCl₃) requires separation by distillation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | Reaction requires heating; 3 moles of acid per mole of PCl₃. chemguide.co.uk | H₃PO₃ | Requires fractional distillation for purification. chemguide.co.uk |

Catalytic Applications and Reaction Mechanisms Involving 4 Methylcyclohexanecarboxylic Acid

The synthesis of 4-Methylcyclohexanecarboxylic acid is a significant transformation in industrial chemistry, primarily achieved through the catalytic hydrogenation of its aromatic precursor, p-toluic acid. This process is crucial for producing valuable chemical intermediates used in various applications. The efficiency and selectivity of this conversion are highly dependent on the catalyst system and reaction conditions employed.

Biological and Medicinal Chemistry Research with 4 Methylcyclohexanecarboxylic Acid Derivatives

Exploration of Biological Activity in Derivatives

The chemical framework of 4-methylcyclohexanecarboxylic acid, particularly its cyclohexane (B81311) ring, offers a unique three-dimensional structure that can be strategically functionalized to interact with biological targets. ontosight.ai This has prompted extensive research into the synthesis and biological evaluation of its derivatives, revealing a wide spectrum of pharmacological activities. These investigations are crucial for identifying new lead compounds, especially for conditions where existing treatments are inadequate. ontosight.ai

Derivatives of this compound have emerged as a noteworthy class of compounds in the pursuit of novel anticancer agents. For instance, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which incorporates a modified cyclohexyl ring, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. rsc.org One derivative, in particular, demonstrated potent activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Further studies on this compound revealed that it could induce cell cycle arrest at the S phase and trigger apoptosis through a mitochondrial-related pathway in MCF-7 cells. rsc.org

In another study, a Cu-MOF (Copper-Metal Organic Framework) based on flavone-6,2′-dicarboxylic acid, which contains a dicarboxylic acid moiety that can be conceptually related to the functionalized cyclohexane ring, was synthesized and showed anti-tumor activity against several human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7. nih.gov This suggests that the incorporation of such carboxylic acid-containing structures into larger molecular frameworks can yield compounds with significant anticancer potential. Furthermore, research into 4-hydroxyquinolone analogues containing cyclohexanedione cores has also shown promising anticancer activity against cell lines for colon, lung, prostate, and breast cancers. nih.gov

The following table summarizes the in vitro anticancer activity of selected derivatives.

| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 | 0.48 ± 0.11 | rsc.org |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa | 0.74 ± 0.13 | rsc.org |

| Cu-MOF based on flavone-6,2′-dicarboxylic acid (LDU-1) | A549 | 14.53 - 32.47 | nih.gov |

| Cu-MOF based on flavone-6,2′-dicarboxylic acid (LDU-1) | MCF-7 | 14.53 - 32.47 | nih.gov |

| 4-hydroxyquinolone analogue (Compound 3g) | HCT116 | Promising | nih.gov |

The structural characteristics of this compound derivatives make them suitable candidates for interacting with the active sites of enzymes and the binding pockets of receptors. Research has shown that these derivatives can act as potent and selective inhibitors of various enzymes. For example, trans-4-substituted cyclohexanecarboxylic acid derivatives have been identified as novel and potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. nih.gov One such derivative exhibited an IC50 of 2.8 nM, highlighting the potential of the cyclohexanecarboxylic acid scaffold in designing effective VLA-4 inhibitors. nih.gov

Furthermore, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide have been investigated as selective inhibitors of human carbonic anhydrases IX and XII, which are enzymes implicated in cancer. nih.gov In the field of neuropharmacology, novel 1-phenylcycloalkanecarboxylic acid derivatives, which are structurally related to this compound, have been developed as potent and selective sigma 1 receptor ligands, suggesting their potential as therapeutic agents for neurological disorders. nih.gov

Carboxylic acid derivatives have also been shown to inhibit fungal alpha-amylase, an enzyme crucial for the growth of Aspergillus flavus. nih.gov This inhibition is a potential strategy to control fungal growth and the production of aflatoxins. nih.gov

The table below presents the inhibitory activity of some derivatives on specific enzymes.

| Derivative Class | Target Enzyme/Receptor | Inhibitory Concentration (IC50) | Reference |

| trans-4-substituted cyclohexanecarboxylic acid | VLA-4 | 2.8 nM | nih.gov |

| Carboxylic acid derivatives | Fungal alpha-amylase | - | nih.gov |

| 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide | Carbonic Anhydrase IX/XII | - | nih.gov |

The search for new antimicrobial agents has led to the exploration of this compound derivatives for their potential to combat bacterial and fungal infections. researchgate.net Studies have demonstrated that various derivatives of cyclohexane possess a broad spectrum of antimicrobial activities. researchgate.net For instance, certain amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have shown activity against bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which contain a modified pentanoic acid structure, exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov

The antifungal potential of these derivatives has also been a subject of investigation. Carboxylic acid derivatives have been found to suppress the growth of Aspergillus flavus by inhibiting fungal alpha-amylase. nih.gov Additionally, some 4-amino-3-cinnolinecarboxylic acid derivatives have been tested for their antibacterial and antifungal activity. nih.gov

The following table summarizes the antimicrobial activity of selected derivatives.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| Amidrazone derivative with cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | 64 µg/mL | mdpi.com |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant Gram-positive bacteria | 2-4 µg/mL | nih.gov |

| Carboxylic acid derivatives | Aspergillus flavus | Growth suppression | nih.gov |

Drug Design and Lead Compound Identification

The process of drug design often involves identifying a "lead compound," a chemical starting point for the development of a new drug. The this compound scaffold has proven to be a valuable core structure for the identification of such lead compounds. ontosight.ai Its amenability to chemical modification allows for the systematic optimization of properties like potency, selectivity, and pharmacokinetics. nih.gov

In the development of VLA-4 antagonists, a series of benzoic acid derivatives initially showed promise but had poor pharmacokinetic properties. nih.gov By replacing a problematic diphenylurea moiety and optimizing the carboxylic acid portion of the molecule, researchers discovered a trans-4-substituted cyclohexanecarboxylic acid derivative as a novel and potent VLA-4 antagonist with improved pharmacokinetic properties in rats. nih.gov This exemplifies how the principles of drug design, including lead identification and optimization, can be successfully applied to derivatives of this compound.

Computational methods, such as computer-aided drug design (CADD), are increasingly being used to identify and optimize lead compounds. upenn.edu These techniques can predict the interaction of derivatives with their biological targets, guiding the synthesis of more effective and selective molecules. ontosight.aiupenn.edu

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features required for optimal potency and selectivity. nih.govresearchgate.net

For example, in the development of 1-phenylcycloalkanecarboxylic acid derivatives as sigma 1 ligands, modifications to the phenyl ring, the size of the cycloalkane ring, the nature of the carboxylate function, and the N,N-diethyl substituent were systematically investigated. nih.gov These studies revealed that replacing the ester function, using a smaller cyclopropyl (B3062369) ring, or substituting the diethylamino group with a morpholino group resulted in significantly increased selectivity for the sigma 1 receptor over muscarinic receptors. nih.gov

Similarly, SAR studies on longifolene-derived diphenyl ether carboxylic acid compounds as antifungal agents showed that the introduction of electron-withdrawing groups at the 4-position of the benzene (B151609) ring was beneficial for activity. mdpi.com These findings are crucial for the rational design of more potent antifungal compounds. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For derivatives of this compound, the stereoisomerism of the cyclohexane ring (cis vs. trans) is a critical determinant of potency.

In a study on 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors, it was found that the position and stereochemistry of a polar functional group on the cyclohexane ring greatly affected the in vitro anti-fXa activity. nih.gov Specifically, one stereoisomer exhibited the most potent activity, highlighting the importance of precise stereochemical control in the synthesis of these compounds. nih.gov

Another study on the mesomorphous characteristics of cyclohexanecarboxylic acid derivatives revealed that the cis and trans isomers have distinctly different properties, with the cis isomers not exhibiting the liquid-crystal characteristics of their trans counterparts. While not directly a measure of biological potency, this demonstrates how stereochemistry dictates the fundamental physical properties that can influence biological interactions.

This critical dependence on stereochemistry underscores the need for stereoselective synthesis methods to produce the desired isomer with high purity for therapeutic applications.

Influence of Substituent Modifications

The substitution pattern on the cyclohexane ring and modifications to the carboxylic acid group of this compound derivatives can significantly impact their physicochemical properties and biological activity. In medicinal chemistry, these modifications are strategically employed to optimize a compound's potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) profile.

Modifying other positions on the cyclohexane ring or altering the carboxylic acid moiety can lead to a wide range of activities. For instance, the introduction of different functional groups can modulate properties like solubility and the ability to form hydrogen bonds. mdpi.com Aromatic pharmacophores are often suitable for substitution to enhance therapeutic efficacy. mdpi.com In the context of related structures, such as quinoline-4-carboxylic acid derivatives, the presence of lipophilic substituents on the ring system has been shown to be crucial for inhibitory activity against enzymes like COX-2. nih.gov Similarly, for quinoxaline-2-carboxylic acid derivatives, the nature of the substituents, ranging from hydrophilic to lipophilic, plays a key role in their biological activity. mdpi.com

The carboxylic acid group is a key feature, often acting as a zinc-binding group in metalloprotein inhibitors. nih.gov Its replacement or modification can dramatically alter the compound's inhibitory profile. For example, in a series of carbonic anhydrase inhibitors, replacing the carboxylic acid with a nitrile function opened new avenues for designing isoform-specific inhibitors. nih.gov

The following table summarizes the potential influence of substituent modifications on the this compound scaffold based on findings from related structures.

Table 1: Predicted Influence of Substituent Modifications on this compound Derivatives

| Modification Site | Type of Substituent | Potential Impact on Properties | Rationale/Example from Related Compounds |

|---|---|---|---|

| Cyclohexane Ring | Addition of lipophilic groups (e.g., alkyl, aryl) | Increased lipophilicity, potentially enhanced cell membrane permeability and binding affinity. | Lipophilic substituents on the quinoline (B57606) ring are important for COX-2 inhibitory activity. nih.gov |

| Introduction of polar groups (e.g., -OH, -NH2) | Increased hydrophilicity, potentially improved solubility and hydrogen bonding interactions. | The nature of substituents (from hydrophilic to lipophilic) on quinoxaline (B1680401) derivatives influences biological activity. mdpi.com | |

| Altering stereochemistry (cis/trans isomers) | Changes in molecular shape, leading to different binding affinities with target proteins. | The spatial arrangement of functional groups is critical for biological activity. | |

| Carboxylic Acid Moiety | Esterification | Creation of a prodrug to improve absorption; the ester can be hydrolyzed in vivo to release the active carboxylic acid. | Ester derivatives of tranexamic acid show enhanced absorption. nih.govacs.orgsigmaaldrich.com |

| Amidation | Formation of more stable derivatives compared to esters; can alter binding interactions. | Quinoxaline-2-carboxamides were prepared as more stable derivatives for biological evaluation. mdpi.com |

Related Compounds in Medicinal Chemistry (e.g., Tranexamic Acid and its derivatives)

Several compounds structurally related to this compound have significant applications in medicinal chemistry. A prominent example is tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid. nih.gov This compound is an antifibrinolytic agent that inhibits the conversion of plasminogen to plasmin. scialert.net

Research into tranexamic acid has led to the development of various derivatives to improve its therapeutic properties. nih.govacs.orgsigmaaldrich.com For instance, ester derivatives have been synthesized to enhance absorption. nih.govacs.orgsigmaaldrich.com One such derivative, 1-[(ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, demonstrated improved absorption in human studies. nih.gov These derivatives are typically stable in acidic and neutral solutions but are readily hydrolyzed back to the active parent drug by plasma esterases. nih.gov Other research has focused on biodegradable derivatives of tranexamic acid, such as carbamic acid salts of its esters, for use as transdermal permeation enhancers. nih.gov In one study, the decyl ester of tranexamic acid was found to be a highly effective permeation enhancer for the model drug theophylline. nih.gov

Beyond tranexamic acid, the broader class of cyclohexanecarboxylic acid derivatives has been explored for various therapeutic targets. The carboxylic acid functional group is a common feature in the design of enzyme inhibitors, particularly for metalloenzymes where it can coordinate with the metal ion in the active site. nih.gov

Other cyclic scaffolds containing a carboxylic acid group have also been extensively studied. For example, quinoline-4-carboxylic acid derivatives have been developed as potent and selective COX-2 inhibitors. nih.gov In this series, a methylsulfonyl group on a phenyl ring at the 2-position of the quinoline scaffold served as a key pharmacophore for COX-2 selectivity. nih.gov

The following table details some of these related compounds and their applications in medicinal chemistry.

Table 2: Related Compounds in Medicinal Chemistry

| Compound Name | Structure | Therapeutic Area/Application | Key Research Findings |

|---|---|---|---|

| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | Antifibrinolytic, hemostatic, anti-inflammatory | Inhibits the proteolytic activity of plasmin. scialert.net |

| 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride | Ester prodrug of tranexamic acid | Antifibrinolytic (prodrug) | Shows greater absorption than tranexamic acid itself in rats and was chosen for studies in humans. nih.govacs.orgsigmaaldrich.com |

| Decyl ester of tranexamic acid (as a carbamic acid salt) | Ester derivative of tranexamic acid | Transdermal permeation enhancer | Was the most effective enhancer from an isopropyl-myristate suspension in an in vitro study using human skin. nih.gov |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | A quinoline-4-carboxylic acid derivative | Selective COX-2 inhibitor | Identified as a potent and highly selective COX-2 inhibitor, more potent than celecoxib (B62257) in vitro. nih.gov |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Tranexamic acid |

| 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride |

| Theophylline |

| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid |

Environmental Chemistry and Fate of 4 Methylcyclohexanecarboxylic Acid

Biodegradation Studies of 4-Methylcyclohexanecarboxylic Acid

Isomer-Specific Biodegradation Rates and Implications

The biodegradation of this compound (4-MCCA) is significantly influenced by its stereoisomerism, with the cis and trans isomers exhibiting different degradation rates. Research into the biodegradation of related alicyclic carboxylic acids has shown that trans-isomers are often degraded more rapidly by microbial communities than their cis-counterparts. This preference is attributed to the stereospecificity of the enzymes involved in the initial stages of the metabolic pathways.

For instance, studies on various naphthenic acids have consistently observed that the spatial arrangement of the methyl and carboxyl groups relative to the cyclohexane (B81311) ring affects enzymatic recognition and transformation. The trans-isomer of 4-MCCA, with its equatorial positioning of the larger substituents, is often more sterically accessible to microbial enzymes, leading to faster degradation kinetics. In contrast, the cis-isomer can be more recalcitrant.

One study investigating the anoxic co-biodegradation of naphthenic acids under denitrifying conditions observed a significant difference in the degradation rates between isomers of related compounds. researchgate.net While trans-4-MCCA was readily degraded, the cis-isomer of a similar compound, 4-methylcyclohexylacetic acid (4-MCHAA), showed substantially slower degradation, highlighting the recalcitrant nature of the cis configuration. researchgate.net

Table 1: Comparative Anoxic Biodegradation Rates of Naphthenic Acid Isomers Data from a co-biodegradation study under denitrifying conditions, illustrating the typical disparity between trans and cis isomer degradation.

| Compound | Isomer Configuration | Biodegradation Rate (mg L⁻¹ h⁻¹) |

| This compound (4-MCCA) | trans | 398.1 |

| 4-Methylcyclohexylacetic acid (4-MCHAA) | trans | 25.7 |

| 4-Methylcyclohexylacetic acid (4-MCHAA) | cis | 5.3 |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies designed to degrade persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can rapidly react with and mineralize a wide range of organic compounds into less harmful substances like carbon dioxide and water.

Catalytic Ozonation

Catalytic ozonation is an AOP that enhances the efficiency of traditional ozonation by introducing a catalyst to promote the decomposition of ozone (O₃) into hydroxyl radicals. This process has been specifically investigated for the mineralization of this compound. uq.edu.au

Detailed research has focused on screening various heterogeneous catalysts to identify the most effective formulation for 4-MCCA degradation. A study evaluated catalysts composed of copper (Cu), cerium (Ce), and manganese (Mn) dispersed on different oxide supports (γ-Al₂O₃, TiO₂, ZrO₂, and MgO). uq.edu.au The results indicated that copper-containing catalysts, particularly copper supported on magnesium oxide (Cu/MgO), demonstrated the highest effectiveness in removing total organic carbon (TOC), signifying efficient mineralization of the parent compound. uq.edu.au

The optimal pH for the catalytic ozonation of 4-MCCA with the Cu/MgO catalyst was identified as 8.5. uq.edu.au This pH provides an ideal balance between the rate of 4-MCCA oxidation and the rate of ozone decomposition into radicals. The study also noted that the catalyst maintained its activity over multiple cycles, although some leaching of magnesium and copper was observed. uq.edu.au

Table 2: Catalyst Screening for the Mineralization of 4-MCCA via Catalytic Ozonation Effectiveness measured by Total Organic Carbon (TOC) removal.

| Catalyst Active Metal | Catalyst Support | TOC Removal (%) |

| Copper (Cu) | Magnesium Oxide (MgO) | High |

| Copper (Cu) | Zirconium Dioxide (ZrO₂) | Moderate |

| Copper (Cu) | Titanium Dioxide (TiO₂) | Moderate |

| Copper (Cu) | Aluminum Oxide (γ-Al₂O₃) | Moderate |

| Cerium (Ce) | Various Supports | Low-Moderate |

| Manganese (Mn) | Various Supports | Low-Moderate |

Sonochemical Degradation

Sonochemical degradation, another AOP, utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid. The formation, growth, and violent collapse of microscopic bubbles create localized hotspots with extreme temperatures and pressures. These conditions lead to the pyrolytic decomposition of volatile compounds and the thermolytic cleavage of water molecules, which generates hydroxyl radicals. nih.govnih.gov

Studies on naphthenic acid model compounds, such as 3-methylcyclohexane carboxylic acid, which is structurally similar to 4-MCCA, have elucidated the degradation mechanism. The process is primarily initiated by hydroxyl radical attack, leading to hydrogen abstraction from the cyclohexane ring and subsequent decarboxylation (loss of the -COOH group). nih.govcanada.ca This is followed by the opening of the ring structure, forming various intermediate products that are further oxidized. canada.ca While complete mineralization is possible, the complexity of the ring-opened intermediates can sometimes slow the process. canada.ca

Research on the ultrasonic degradation of the related compound 4-methylcyclohexanemethanol (MCHM) further supports this mechanism, indicating that degradation occurs predominantly at the gas-liquid interface of the cavitation bubble through reactions with hydroxyl radicals and pyrolysis. nih.gov

Table 3: Summary of Research Findings on Sonochemical Degradation of Related Compounds

| Compound Studied | Key Findings |

| 3-Methylcyclohexane carboxylic acid | Degradation initiated by •OH radicals, involving H-abstraction and decarboxylation. nih.govcanada.ca |

| 4-Methylcyclohexanemethanol (MCHM) | Degradation occurs at the bubble-liquid interface via •OH reactions and pyrolysis. nih.gov |

| Benzoic acid (as a naphthenic acid model) | Complete mineralization achieved after 4 hours of sonochemical reaction time. canada.ca |

Computational Chemistry and Molecular Modeling of 4 Methylcyclohexanecarboxylic Acid

Theoretical Investigations of Molecular Conformations and Energetics

Computational studies, often employing quantum mechanical calculations, are used to predict the most stable conformations. For the cyclohexane (B81311) ring, the chair conformation is generally the most stable. The substituents (methyl and carboxyl groups) can occupy either axial or equatorial positions. The trans isomer, with both bulky groups in the equatorial position, is generally considered to be the more stable conformation. The different spatial arrangements of the atoms in these isomers lead to distinct physical properties, such as melting point and reactivity. solubilityofthings.com

Furthermore, the carboxylic acid group itself has conformational flexibility around the C-C single bond. Theoretical studies on simple carboxylic acids have shown that the syn conformation of the carboxyl group is significantly more stable than the anti conformation in the gas phase, with an energetic barrier of 13-14 kcal/mol for rotation. nih.gov This preference is attributed to greater stability from intramolecular forces in the syn arrangement. nih.gov While the syn conformation is predominant, the anti conformation may also be present in solution under standard conditions. nih.gov These computational insights are crucial for understanding the compound's behavior in different environments.

Table 1: Conformational Properties of 4-Methylcyclohexanecarboxylic Acid Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| cis-4-Methylcyclohexanecarboxylic acid | 934-67-8 | C8H14O2 | 142.20 | Methyl and carboxyl groups on the same side of the cyclohexane ring. nih.gov |

| trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 | C8H14O2 | 142.20 | Methyl and carboxyl groups on opposite sides of the cyclohexane ring. ontosight.aisigmaaldrich.com |

Prediction of Reactivity and Intermolecular Interactions

Computational models are instrumental in predicting the reactivity and intermolecular interactions of this compound. The molecule's reactivity is largely dictated by the carboxylic acid functional group and the stereochemistry of the cyclohexane ring. solubilityofthings.com The carboxylic acid group is known for its acidic nature and its ability to participate in various chemical reactions, including esterification and salt formation. ontosight.ai

The prediction of intermolecular interactions is crucial for understanding the compound's physical properties and its interactions with biological systems. ontosight.ai The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which significantly influences its solubility in polar solvents. solubilityofthings.com Computational models can predict the strength and geometry of these hydrogen bonds.

The stereochemistry of the cis and trans isomers also plays a role in their intermolecular interactions and reactivity. The different spatial orientations of the methyl and carboxyl groups can affect how the molecule interacts with other molecules or with active sites of enzymes. solubilityofthings.com For instance, the accessibility of the carboxyl group for reaction or interaction can be sterically hindered depending on the conformation of the cyclohexane ring and the position of the methyl group. These computational predictions are valuable in fields like materials science and pharmaceutical development. solubilityofthings.com

Table 2: Predicted Reactivity and Interaction Profile of this compound

| Feature | Predicted Influence on Reactivity and Interactions |

|---|---|

| Carboxylic Acid Group | Primary site for chemical reactions (e.g., esterification); acts as a hydrogen bond donor and acceptor, influencing solubility and intermolecular forces. ontosight.aisolubilityofthings.com |

| Cyclohexane Ring | Provides a non-polar scaffold; its conformational flexibility (chair, boat) can influence the orientation of functional groups. |

| Methyl Group | Introduces stereochemical complexity (cis/trans isomers); can cause steric hindrance, affecting reaction rates and intermolecular binding. solubilityofthings.com |

| Stereoisomerism (cis/trans) | Different spatial arrangements lead to varied physical properties and differential interactions with other molecules and biological targets. ontosight.aisolubilityofthings.com |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties or activities.

For this compound and its derivatives, QSPR models can predict properties such as boiling point, solubility, and partitioning behavior. Molecular descriptors used in these models can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

QSAR studies are particularly relevant in drug discovery and toxicology. nih.gov For instance, QSAR models have been developed for series of cycloalkenecarboxylic acid methyl esters to predict their binding affinity to biological targets like the human dopamine (B1211576) transporter. nih.gov In such studies, descriptors that quantify electronic effects (e.g., Hammett constants) and steric properties are often found to be important. nih.gov A 2D QSAR analysis on a series of monoamine transport inhibitors, which included non-nitrogen containing compounds, highlighted the importance of electron-withdrawing groups in the aromatic moiety for binding affinity. nih.gov Although this compound is not aromatic, similar principles of using electronic and steric descriptors can be applied to predict its biological activities. The development of robust QSAR models can guide the synthesis of new derivatives with desired biological profiles. ontosight.ai

Table 3: Descriptors in QSPR/QSAR Modeling for Carboxylic Acids

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Basic information about the molecular composition. researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Information about the atom connectivity and overall molecular shape. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D aspects of the molecule's size and shape. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Information about the electron distribution and frontier molecular orbitals, which are key to reactivity. nih.govresearchgate.net |

| Physicochemical | LogP, Polarizability | Properties related to the compound's solubility and intermolecular interactions. researchgate.net |

Advanced Analytical and Spectroscopic Characterization in 4 Methylcyclohexanecarboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 4-MCCA, providing detailed information about its functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 4-Methylcyclohexanecarboxylic acid, FT-IR spectra reveal characteristic absorption bands that confirm its carboxylic acid structure. orgchemboulder.com The most notable feature is the very broad O–H stretching band, which typically appears between 2500 and 3300 cm⁻¹, overlapping with the C-H stretching bands. orgchemboulder.comyoutube.com This broadening is a result of hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. orgchemboulder.com

Another key absorption is the intense carbonyl (C=O) stretch, which is observed in the range of 1690-1760 cm⁻¹. orgchemboulder.com The presence of both the broad O-H and the sharp C=O bands is strong evidence for the carboxylic acid group. Additionally, the C-O stretching vibration can be seen between 1210 and 1320 cm⁻¹. orgchemboulder.com The spectrum also displays C-H stretching bands for the methyl and cyclohexyl groups around 2850-2960 cm⁻¹. ma.edu

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O–H (Carboxylic Acid) | 2500–3300 | Very Broad |

| C–H (Alkyl) | 2850–2960 | Sharp, Medium-Strong |

| C=O (Carbonyl) | 1690–1760 | Sharp, Strong |

| C–O (Carboxyl) | 1210–1320 | Medium |

| O–H (Bend) | 1395–1440 & 910-950 | Medium, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. nih.gov Both ¹H and ¹³C NMR are used to confirm the structure and stereochemistry (cis/trans isomerism) of the molecule.

¹H NMR: The proton NMR spectrum of 4-MCCA shows distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (–COOH) is typically a broad singlet appearing far downfield. The protons on the cyclohexane (B81311) ring appear as a complex series of multiplets in the upfield region, while the methyl group protons (–CH₃) give rise to a doublet. The exact chemical shifts can vary slightly depending on the solvent and the specific isomer (cis or trans). chemotion.netnih.gov

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| –COOH | 10.0–13.0 | Broad Singlet |

| –CH– (on ring, adjacent to COOH) | 2.0–2.5 | Multiplet |

| –CH₂– (on ring) | 1.0–2.0 | Multiplets |

| –CH– (on ring, adjacent to CH₃) | 1.4–1.8 | Multiplet |

| –CH₃ | 0.8–1.0 | Doublet |

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.govudel.edu The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield. The carbons of the cyclohexane ring appear in the aliphatic region, and their specific shifts can help distinguish between cis and trans isomers. chemguide.co.ukcompoundchem.comoregonstate.edu The methyl carbon is the most shielded and appears at the highest field (lowest ppm value). libretexts.org

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| –C =O | 175–185 |

| –C H– (on ring, adjacent to COOH) | 40–50 |

| –C H₂– (on ring) | 25–40 |

| –C H– (on ring, adjacent to CH₃) | 30–35 |

| –C H₃ | 20–25 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. nih.gov In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (142.20 g/mol ). nih.govneu.edu.tr

The fragmentation pattern is characteristic of the molecule's structure. Common fragment ions for 4-MCCA result from the loss of the carboxyl group, water, or parts of the cyclohexane ring. The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 55, 70, and 41. nih.gov These fragments provide a fingerprint for the compound's identification. nist.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts, which is useful in more advanced MS techniques. uni.lu

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment Identity |

| 142 | Low | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M-CH₃]⁺ |

| 97 | Moderate | [M-COOH]⁺ |

| 70 | High | Cyclohexene-related fragment |

| 55 | Highest (Base Peak) | Alkyl fragment [C₄H₇]⁺ |

| 41 | High | Alkyl fragment [C₃H₅]⁺ |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-MCCA from reaction mixtures, distinguishing between its isomers, and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly effective method for the analysis of volatile compounds like this compound, often after derivatization to increase volatility. nih.govnist.gov This technique is particularly useful for separating the cis and trans isomers of 4-MCCA, which have slightly different physical properties and thus different retention times on a GC column. nih.gov

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. shimadzu.comresearchgate.net As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. hmdb.ca This combination allows for both the separation and confident identification of 4-MCCA and any impurities present. nih.gov For carboxylic acids, methylation is a common derivatization technique to create more volatile methyl esters prior to GC/MS analysis. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and more polar compounds. mdpi.com For carboxylic acids, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a common approach. nih.gov While small, polar native carboxylic acids can be challenging to retain on standard RP columns, derivatization can be employed to enhance retention and ionization efficiency. mdpi.comnih.gov

LC-MS is instrumental in assessing the purity of 4-MCCA samples in various matrices. unimi.it The liquid chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer. This provides quantitative data on the main compound and any impurities. nih.gov The high sensitivity and selectivity of LC-MS make it suitable for detecting trace-level impurities that might not be visible with other techniques. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. Its application in the study of this compound is particularly crucial for the separation of its cis- and trans- geometric isomers. The distinct spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane ring leads to differences in their physicochemical properties, which can be exploited for chromatographic separation.

The separation of these isomers is typically achieved using reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized to achieve baseline resolution of the isomers.

Research Findings: